C.I. Direct Blue 80 chemical properties and structure
C.I. Direct Blue 80 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Blue 80 (Colour Index Number 24315; CAS Number 12222-00-3) is a disazo direct dye.[1] Direct dyes are water-soluble anionic compounds that can be applied directly to cellulosic fibers like cotton from an aqueous solution.[1] C.I. Direct Blue 80 is notable for its use in the textile and paper industries and is often supplied as a copper complex to improve its lightfastness and washfastness. From a biomedical perspective, its structure, based on 3,3'-dimethoxybenzidine, raises significant toxicological considerations due to the metabolic release of this carcinogenic precursor. This guide provides an in-depth overview of the chemical properties, structure, synthesis, and key toxicological pathways of C.I. Direct Blue 80.
Chemical Structure and Properties
The chemical structure of C.I. Direct Blue 80 is based on the diazotization of 3,3'-dimethoxybenzidine, which is then coupled with two molecules of 3-hydroxynaphthalene-2,7-disulfonic acid.[1] The dye is frequently complexed with copper, and sometimes chromium, to enhance its dyeing properties.[1] This complexation is a critical aspect of its chemical identity in commercial applications.
There are some discrepancies in the reported molecular formula and weight, largely depending on whether the compound is in its free acid/sodium salt form or as a metal complex. The most commonly cited formula for the tetrasodium salt is C34H22N4Na4O16S4.[1] When complexed with copper, a proposed molecular formula is C32H14Cu2N4Na4O16S4.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| C.I. Name | Direct Blue 80 |
| C.I. Number | 24315 |
| CAS Number | 12222-00-3 |
| Synonyms | Direct Fast Blue 2R, Direct Blue 2RL, Direct Fast Blue 2 RLL |
Table 2: Physicochemical Properties of C.I. Direct Blue 80
| Property | Value | Source |
| Molecular Formula (Sodium Salt) | C34H22N4Na4O16S4 | |
| Molecular Weight (Sodium Salt) | 962.78 g/mol | |
| Molecular Formula (Copper Complex) | C32H14Cu2N4Na4O16S4 | |
| Molecular Weight (Copper Complex) | 1057.78 g/mol | |
| Physical Appearance | Deep purple powder | |
| Solubility | Soluble in water | |
| Color in Aqueous Solution | Blue | |
| Color in Conc. Sulfuric Acid | Blue |
Experimental Protocols
General Synthesis of C.I. Direct Blue 80
The synthesis of C.I. Direct Blue 80 involves a two-step process: diazotization followed by azo coupling, and subsequent metallization. The following is a representative protocol based on established methods for creating disazo dyes.
Part A: Diazotization of 3,3'-Dimethoxybenzidine
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In a suitable reaction vessel, create a suspension of 3,3'-dimethoxybenzidine in dilute hydrochloric acid.
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Cool the suspension to 0-5 °C in an ice bath with constant stirring.
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A solution of sodium nitrite in water is then added dropwise to the cooled suspension. The temperature must be maintained below 5 °C to ensure the stability of the resulting bis-diazonium salt.
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The reaction mixture is stirred for a period to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.
Part B: Azo Coupling
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In a separate vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) to form the sodium salt.
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Cool this solution to 0-5 °C.
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Slowly add the cold bis-diazonium salt solution from Part A to the alkaline solution of the coupling component.
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Maintain the alkaline pH and low temperature throughout the addition to facilitate the coupling reaction at the position ortho to the hydroxyl group of the naphthol derivative.
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After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling reaction, forming the disazo dye.
Part C: Metallization (Coppering)
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The solution of the disazo dye is heated.
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A solution of a copper salt, such as copper(II) sulfate, is added to the dye solution.
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The pH of the mixture is adjusted, and the reaction is heated to facilitate the formation of the copper complex.
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The metallized dye is then precipitated from the solution by the addition of sodium chloride ("salting out").
Part D: Purification
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The precipitated dye is collected by filtration.
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The crude dye can be purified by recrystallization from water or by washing with brine solutions to remove unreacted starting materials and byproducts.
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Drying of the purified dye is typically carried out in an oven at a controlled temperature.
Analytical Characterization
The characterization of C.I. Direct Blue 80 can be performed using a variety of analytical techniques:
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UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and quantify the dye concentration.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dye molecule, such as azo linkages (-N=N-), hydroxyl groups (-OH), and sulfonate groups (-SO3H).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.
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Mass Spectrometry: To confirm the molecular weight of the dye and its fragments.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the dye and separate it from any impurities.
Toxicological Profile and Metabolic Pathway
The primary toxicological concern associated with C.I. Direct Blue 80, and other benzidine-based dyes, is its metabolism to carcinogenic aromatic amines. The azo linkages of these dyes can be reductively cleaved by azoreductase enzymes present in the intestinal microbiota.
In the case of C.I. Direct Blue 80, this metabolic activation leads to the release of 3,3'-dimethoxybenzidine. 3,3'-Dimethoxybenzidine is classified as a substance that is reasonably anticipated to be a human carcinogen. Animal studies have shown that oral exposure to 3,3'-dimethoxybenzidine can cause tumors in various organs. Furthermore, a representative 3,3'-dimethoxybenzidine-based dye, C.I. Direct Blue 15, has been shown to be carcinogenic in rats.
The metabolic pathway from C.I. Direct Blue 80 to its carcinogenic metabolite is a critical aspect for toxicological assessment and is of significant interest to drug development professionals who may encounter azo compounds.
Visualizations
Caption: General synthesis workflow for C.I. Direct Blue 80.
Caption: Metabolic activation pathway of C.I. Direct Blue 80.
